molecular formula C14H22ClNO B3364631 3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride CAS No. 1172763-84-6

3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride

Cat. No.: B3364631
CAS No.: 1172763-84-6
M. Wt: 255.78 g/mol
InChI Key: LDYQSMGFSUMDSM-UHFFFAOYSA-N
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Description

3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 4-methoxy-3-methyl-benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-methoxy-3-methylbenzaldehyde.

    Formation of the Intermediate: The aldehyde is then subjected to a reductive amination reaction with piperidine to form the intermediate 3-(4-Methoxy-3-methyl-benzyl)-piperidine.

    Hydrochloride Formation: Finally, the intermediate is treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during the synthesis steps. The use of catalysts and solvents may also be employed to enhance the efficiency of the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the benzyl ring.

    Reduction: Reduction reactions can occur at the piperidine ring, potentially leading to the formation of secondary amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products:

    Oxidation: Products may include 4-methoxy-3-methylbenzoic acid.

    Reduction: Products may include secondary amines derived from the piperidine ring.

    Substitution: Products may include nitro or halogenated derivatives of the benzyl group.

Scientific Research Applications

3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of piperidine derivatives with biological targets, such as receptors and enzymes.

    Industrial Applications: The compound is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to and modulate the activity of these targets. The methoxy and methyl groups on the benzyl ring may also contribute to the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

  • 3-(4-Methoxybenzyl)-piperidine hydrochloride
  • 3-(3-Methylbenzyl)-piperidine hydrochloride
  • 3-(4-Methylbenzyl)-piperidine hydrochloride

Comparison:

  • 3-(4-Methoxy-3-methyl-benzyl)-piperidine hydrochloride is unique due to the presence of both methoxy and methyl groups on the benzyl ring, which can influence its chemical reactivity and biological activity.
  • 3-(4-Methoxybenzyl)-piperidine hydrochloride lacks the methyl group, which may result in different binding properties and reactivity.
  • 3-(3-Methylbenzyl)-piperidine hydrochloride has the methyl group in a different position, potentially affecting its steric interactions and reactivity.
  • 3-(4-Methylbenzyl)-piperidine hydrochloride lacks the methoxy group, which may alter its electronic properties and binding affinity.

Properties

IUPAC Name

3-[(4-methoxy-3-methylphenyl)methyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO.ClH/c1-11-8-12(5-6-14(11)16-2)9-13-4-3-7-15-10-13;/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYQSMGFSUMDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC2CCCNC2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588825
Record name 3-[(4-Methoxy-3-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1172763-84-6
Record name 3-[(4-Methoxy-3-methylphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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